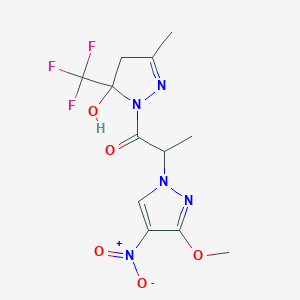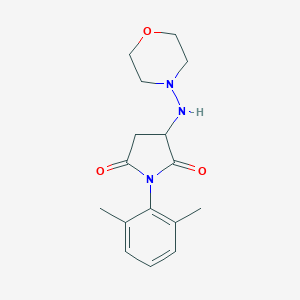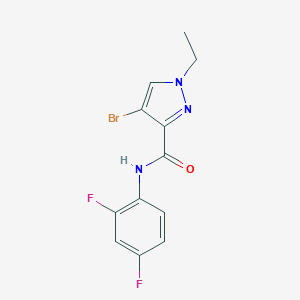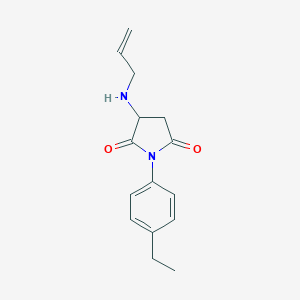![molecular formula C21H17BrN2O4 B280217 2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as BFCN, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal research.
Mechanism of Action
The mechanism of action of 2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase IIα, an enzyme that is necessary for DNA replication and cell division. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of certain enzymes, as mentioned above. Physiologically, it has been found to induce apoptosis in cancer cells, which can lead to the death of these cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potential as an anti-cancer agent. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research involving 2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is to further explore its potential as an anti-cancer agent, particularly in combination with other drugs. Another direction is to investigate its potential in other areas of medicine, such as in the treatment of infectious diseases. Additionally, further research is needed to optimize the synthesis method of this compound to make it more efficient and cost-effective.
In conclusion, this compound is a chemical compound with potential applications in medicinal research, particularly in the treatment of cancer. Its mechanism of action involves the inhibition of certain enzymes and induction of apoptosis in cancer cells. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research involving this compound.
Synthesis Methods
The synthesis of 2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multi-step process that includes the reaction of 4-bromophenol with 2,3-epoxypropyl methacrylate, followed by the reaction with furan-2-carbaldehyde, and then with malononitrile. The final step involves the reaction with hydrazine hydrate and ammonium acetate to produce this compound.
Scientific Research Applications
2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to have potential applications in medicinal research, particularly in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against drug-resistant cancer cells.
Properties
Molecular Formula |
C21H17BrN2O4 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C21H17BrN2O4/c22-12-4-6-13(7-5-12)26-11-14-8-9-18(27-14)19-15(10-23)21(24)28-17-3-1-2-16(25)20(17)19/h4-9,19H,1-3,11,24H2 |
InChI Key |
JKFONNNYDKXPMF-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)


![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)

![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)
